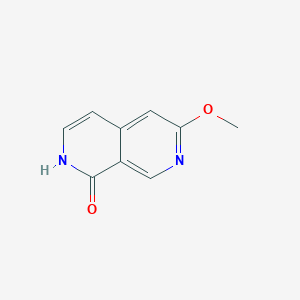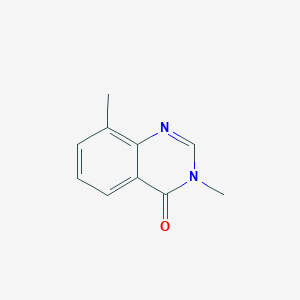
3,8-Dimethyl-4(3h)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with two methyl groups attached at the 3rd and 8th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
3,8-Dimethyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with modified functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3,8-Dimethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound without methyl groups.
2-Methyl-4(3H)-quinazolinone: A similar compound with a methyl group at the 2nd position.
6,7-Dimethoxy-4(3H)-quinazolinone: A derivative with methoxy groups at the 6th and 7th positions.
Uniqueness
3,8-Dimethyl-4(3H)-quinazolinone is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance its stability, solubility, and interaction with biological targets compared to other quinazolinone derivatives.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3,8-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-8-9(7)11-6-12(2)10(8)13/h3-6H,1-2H3 |
InChI 键 |
IJDQJMMCEREAOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
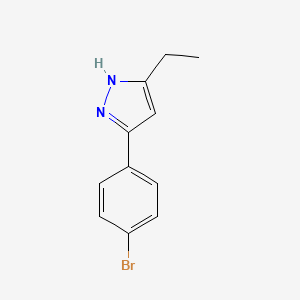
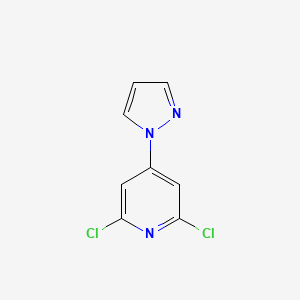
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)

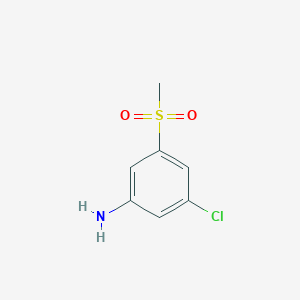
![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
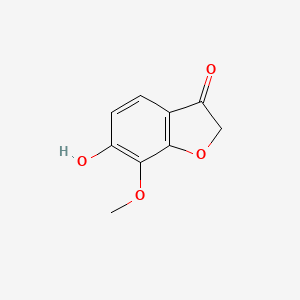
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)


![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

